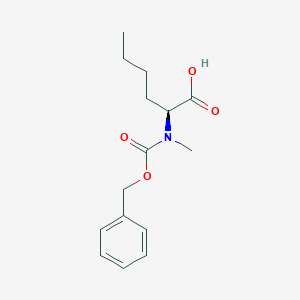

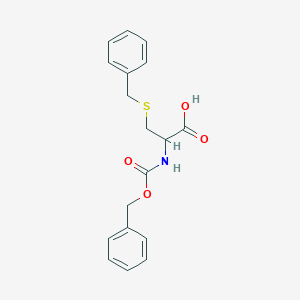

Z-N-ME-L-2-Aminohexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Hydrophobic and Flexible Structural Element

6-Aminohexanoic acid is recognized for its hydrophobic and flexible structural characteristics. Its significance extends beyond its clinical use as an antifibrinolytic drug, finding relevance in the chemical synthesis of modified peptides and the production of polyamide synthetic fibers like nylon. Additionally, it serves as a linker in various biologically active structures, demonstrating its versatility in molecule structuring and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Alternative Fuel in Gel Combustion Synthesis

The compound has been used as an alternative fuel in the synthesis of spinel ferrites like CoFe2O4, ZnFe2O4, and MgFe2O4 via gel combustion synthesis. Its utilization demonstrated an ignition temperature lower than traditional fuels such as urea and citric acid, indicating its potential in materials synthesis with applications in magnetics and catalysis (Chavarriaga, Lopera, Franco, Bergmann, & Alarcón, 2020).

Functionalization of Nanoparticles for Biomedical Applications

6-Aminohexanoic acid has been applied in the functionalization of nanoparticles, such as in the creation of ZnO@Gd2O3 nanosystems for use as contrast agents in Magnetic Resonance Imaging (MRI). This application showcases its role in enhancing the biomedical utility of nanoparticles, offering a promising avenue for improved diagnostic imaging techniques (Babayevska, Florczak, Woźniak-Budych, Jarek, Nowaczyk, Zalewski, & Jurga, 2017).

Luminescent Probes for Bioimaging

The use of 6-aminohexanoic acid in the synthesis of water-soluble and surface-functionalized upconversion nanophosphors (UCNPs) highlights its significance in the development of luminescent probes for fluorescence bioimaging. These UCNPs, designed for high-quality imaging applications, represent an innovative approach to bioimaging, facilitating targeted and efficient imaging processes (Cao, Yang, Gao, Zhou, Li, & Li, 2011).

作用機序

Target of Action

Z-N-ME-L-2-Aminohexanoic acid is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the lysine residue, such as proteolytic enzymes like plasmin . Plasmin is the enzyme responsible for fibrinolysis, a process that prevents blood clots from growing and becoming problematic .

Mode of Action

Z-N-ME-L-2-Aminohexanoic acid acts as an effective inhibitor for its target enzymes . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition prevents the breakdown of fibrin, thus reducing fibrinolysis and promoting clot formation .

Biochemical Pathways

The compound primarily affects the fibrinolytic pathway . By inhibiting plasminogen activators, it reduces the conversion of plasminogen to plasmin, thereby decreasing the breakdown of fibrin clots . This action can have downstream effects on various physiological processes, including hemostasis and wound healing .

Pharmacokinetics

Its analogue, aminocaproic acid, is known to be metabolized in the kidney and has an elimination half-life of approximately 2 hours

Result of Action

The primary result of Z-N-ME-L-2-Aminohexanoic acid’s action is the reduction of fibrinolysis, leading to the stabilization of fibrin clots . This can be beneficial in conditions where excessive bleeding is a concern, such as certain bleeding disorders .

特性

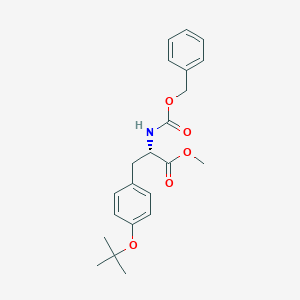

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGUBDEWMLBRB-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-N-ME-L-2-Aminohexanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

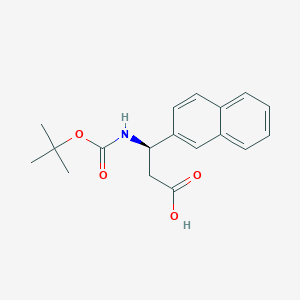

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)